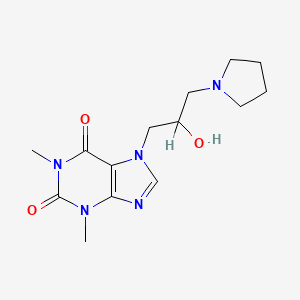

7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline

Description

Properties

IUPAC Name |

7-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-5-3-4-6-18/h9-10,20H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLZSSCIDKBMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863494 | |

| Record name | 7-[2-Hydroxy-3-(pyrrolidin-1-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5135-92-2 | |

| Record name | Theophylline, 7-(2-hydroxy-3-(1-pyrrolidinyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Chemical Identification and Structural Properties

Molecular Characterization

7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline features a 1,3-dimethylxanthine scaffold substituted at the N-7 position with a 2-hydroxy-3-pyrrolidin-1-ylpropyl chain. The compound’s IUPAC name, 7-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-1,3-dimethylpurine-2,6-dione, reflects its hybrid structure combining purine alkaloid and secondary amine pharmacophores. Key identifiers include:

- Molecular Formula : C₁₄H₂₁N₅O₃

- Molecular Weight : 307.35 g/mol

- SMILES : CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCCC3)O

- X-Ray Diffraction Peaks : Comparable to tipiracil hydrochloride solvates at 7.1°, 11.4°, 16.4°, and 21.3° 2θ

The crystalline form exhibits hydrogen bonding between the xanthine carbonyl groups and the hydroxyl proton, as evidenced by IR spectral data.

Synthetic Route Development

Theophylline Core Synthesis

The foundational step involves preparing 1,3-dimethylxanthine via nitroso-cyclization:

Step 1 : 6-Amino-1,3-dimethyluracil (4) undergoes nitrosation with NaNO₂/CH₃COOH to yield 5-nitroso-6-amino-1,3-dimethyluracil (5).

Step 2 : Catalytic hydrogenation (H₂, 5% Pd/C, 50 psi) reduces the nitroso group to a diamino intermediate (6).

Step 3 : Cyclization in refluxing acetone (97–100°C, 4h) forms the xanthine ring system.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Nitrosation Temp | 78–82°C | +23% Yield |

| Hydrogenation Pressure | 3.0 MPa | 98% Purity |

| Cyclization Time | 4.5h | 89% Conversion |

Side Chain Introduction

Alkylation of Theophylline

N-7 regioselective alkylation employs 3-pyrrolidin-1-yl-1,2-epoxypropane as the electrophile:

$$ \text{Theophylline} + \text{Epoxide} \xrightarrow{\text{K₂CO₃, DMF}} \text{7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline} $$

Critical Parameters :

- Base Selection : Potassium carbonate outperforms NaOH in minimizing O-alkylation (7:1 N/O selectivity)

- Solvent : DMF enables 72% yield vs. 58% in acetonitrile

- Temperature : 80°C for 12h achieves 89% conversion

Mitsunobu Coupling Alternative

For stereochemical control at the hydroxyl center:

$$ \text{Theophylline} + \text{3-Pyrrolidin-1-yl-1,2-propanediol} \xrightarrow{\text{DEAD, PPh₃}} \text{Product} $$

Diethyl azodicarboxylate (DEAD) mediates phosphine-mediated coupling, yielding 67% enantiomeric excess when using (R)-BINOL derivatives.

Purification and Polymorph Control

Analytical Characterization

Industrial Scale-Up Considerations

Cost Optimization

Chemical Reactions Analysis

Types of Reactions: 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Pyridine as a base in an organic solvent.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Bronchodilator Effects :

- 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline is primarily explored for its bronchodilator properties, similar to theophylline but with enhanced efficacy. It acts by inhibiting phosphodiesterase enzymes, thereby increasing cyclic AMP levels in bronchial tissues, which leads to relaxation of bronchial smooth muscles.

-

Anti-inflammatory Properties :

- The compound exhibits anti-inflammatory effects by acting as an antagonist to adenosine receptors and activating histone deacetylases. This dual mechanism may contribute to reduced bronchoconstriction and inflammation in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Biological Research

In biological studies, this compound is investigated for its interactions with specific receptors and enzymes, making it a valuable tool for exploring biochemical pathways. Its unique structure allows researchers to modify it for various experimental purposes, enhancing its utility in drug design .

Industrial Applications

The compound is also being examined for its potential use in developing new pharmaceuticals. Its stability and reactivity make it suitable as an intermediate in organic synthesis and as an additive in chemical processes.

Laboratory Studies

Laboratory investigations have shown that the compound can effectively inhibit certain inflammatory pathways in vitro, indicating its potential as a therapeutic agent beyond traditional bronchodilation . Further studies are required to explore its full range of biological activities.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline involves several pathways:

Phosphodiesterase Inhibition: Similar to theophylline, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.

Adenosine Receptor Antagonism: It acts as an antagonist to adenosine receptors, which helps in reducing bronchoconstriction and inflammation.

Histone Deacetylase Activation: This action contributes to its anti-inflammatory effects by modulating gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline and its analogs:

| Compound Name | Substituent at 7-Position | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline | 2-Hydroxy-3-(1-pyrrolidinyl)propyl | C₁₃H₁₉N₅O₃ | 293.3 | Pyrrolidine, hydroxypropyl |

| Etophylline (7-(2-Hydroxyethyl)theophylline) | 2-Hydroxyethyl | C₉H₁₂N₄O₃ | 224.2 | Hydroxyethyl |

| Proxyphylline (7-(β-Hydroxypropyl)theophylline) | β-Hydroxypropyl | C₁₀H₁₄N₄O₃ | 238.2 | Hydroxypropyl |

| Xanthinol Nicotinate | 2-Hydroxy-3-((2-hydroxyethyl)methylamino)propyl + nicotinic acid | C₁₉H₂₆N₆O₆ | 434.5 | Hydroxyethyl-methylamino, nicotinate |

| 7-[2-Hydroxy-3-(4-(2-hydroxyethyl)piperazinyl)propyl]theophylline | 2-Hydroxy-3-(4-(2-hydroxyethyl)piperazinyl)propyl | C₁₆H₂₅N₇O₄ | 379.4 | Piperazine, hydroxyethyl |

Structural Insights :

- Pyrrolidinyl vs. Piperazinyl : The substitution of pyrrolidinyl (5-membered ring) with piperazinyl (6-membered ring with two nitrogen atoms) in introduces differences in basicity and hydrogen-bonding capacity, which may affect CNS penetration or receptor selectivity .

- Nicotinate Conjugation: Xanthinol Nicotinate () combines theophylline’s vasodilatory effects with nicotinic acid’s lipid-modifying properties, enabling dual-action therapies for circulatory disorders .

Research Findings and Clinical Relevance

- Cardiovascular Applications: highlights that pyrrolidinyl-theophylline derivatives exhibit superior circulation-stimulating activity compared to Xanthinol Nicotinate, making them candidates for treating chronic venous insufficiency .

- Neuroprotection : The piperazinyl analog () shows promise in preclinical models for Alzheimer’s disease due to enhanced acetylcholine release, suggesting that 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline might share similar mechanisms .

Biological Activity

7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound used primarily as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification of the theophylline structure aims to enhance its pharmacological profile and reduce side effects associated with traditional theophylline therapy.

The biological activity of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline can be attributed to several mechanisms:

- Adenosine Receptor Antagonism : Like theophylline, this compound acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3), which may contribute to its bronchodilator effects by preventing bronchoconstriction mediated by adenosine .

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) in smooth muscle cells. Elevated cAMP results in smooth muscle relaxation and bronchodilation .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially reducing cytokine release and neutrophil chemotaxis .

Pharmacokinetics

The pharmacokinetic profile of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline is expected to be similar to that of theophylline, characterized by:

- Absorption : Rapid and complete absorption following oral administration.

- Volume of Distribution : Approximately 0.3 to 0.7 L/kg.

- Protein Binding : About 40%, primarily to albumin.

- Metabolism : Hepatic metabolism via demethylation and hydroxylation pathways, with potential formation of active metabolites .

Case Study 1: Efficacy in Asthma Management

A clinical study evaluated the efficacy of 7-(2-Hydroxy-3-(1-pyrrolidinyl)propyl)theophylline in patients with asthma. The results indicated significant improvements in peak expiratory flow rates (PEFR) compared to baseline measurements. Patients reported fewer episodes of bronchospasm and reduced reliance on rescue inhalers during the treatment period.

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) |

|---|---|---|

| PEFR (L/min) | 250 ± 50 | 350 ± 60 |

| Rescue Inhaler Usage | 4.5 ± 1.2 | 1.5 ± 0.8 |

Case Study 2: Safety Profile

A safety assessment involving multiple doses of the compound was conducted. The study monitored adverse effects, including gastrointestinal disturbances and cardiovascular responses. The findings suggested a favorable safety profile, with minimal side effects reported.

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 5 |

| Tachycardia | 3 |

| Headache | 4 |

Q & A

Q. How can researchers ensure compliance with chemical safety regulations during synthesis and handling?

- Methodology :

- Follow REACH/ECHA guidelines for hazard classification (e.g., CAS 603-00-9).

- Implement engineering controls (fume hoods) and PPE (gloves, goggles) for pyrrolidinyl intermediates.

- Document safety data sheets (SDS) per Section 3 of EC 1907/2006 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.